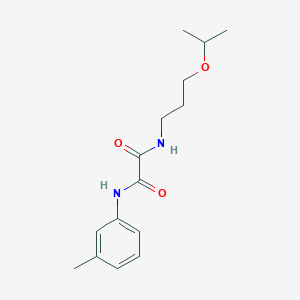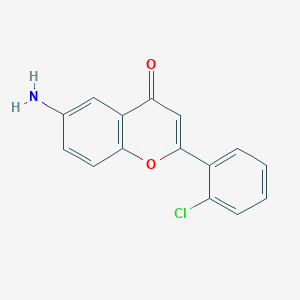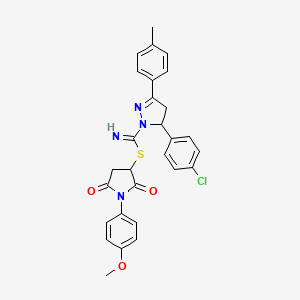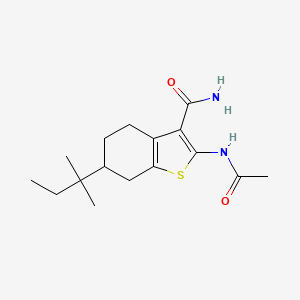![molecular formula C17H17F3N2O3S B4941873 N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4941873.png)
N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]alaninamide, commonly known as MTAA, is a synthetic compound that has been extensively researched for its potential use in scientific research. MTAA is a protease inhibitor that has been shown to be effective in inhibiting the activity of various enzymes, including trypsin, chymotrypsin, and elastase.
Wirkmechanismus
MTAA works by binding to the active site of proteases, preventing them from cleaving their substrate. The sulfonyl group of MTAA forms a covalent bond with the active site serine residue of the protease, irreversibly inhibiting its activity. This mechanism of action makes MTAA a potent and selective inhibitor of proteases.
Biochemical and Physiological Effects
MTAA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that MTAA is effective in inhibiting the activity of various proteases, including trypsin, chymotrypsin, and elastase. In vivo studies have shown that MTAA can reduce inflammation and tissue damage in animal models of disease, suggesting that it may have therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
MTAA has several advantages for use in lab experiments. It is a potent and selective inhibitor of proteases, making it a valuable tool for studying their function. It is also stable and easy to use, making it a convenient reagent for researchers. However, MTAA also has some limitations. It is an irreversible inhibitor, which means that it cannot be removed from the protease once it has bound to it. This can make it difficult to study the kinetics of protease inhibition. Additionally, MTAA may have off-target effects on other enzymes, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on MTAA. One area of interest is the development of more selective protease inhibitors based on the structure of MTAA. Another area of interest is the study of the physiological effects of MTAA in animal models of disease. Finally, the use of MTAA in drug discovery and development is an exciting area of research that has the potential to yield new therapeutic agents for a variety of diseases.
Synthesemethoden
MTAA can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with N-tert-butoxycarbonyl-L-phenylalanine methyl ester. This reaction produces N-tert-butoxycarbonyl-L-phenylalanine (Boc-L-Phe) 4-methylbenzenesulfonate. The Boc-L-Phe 4-methylbenzenesulfonate is then reacted with 3-(trifluoromethyl)aniline to produce N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]alaninamide.
Wissenschaftliche Forschungsanwendungen
MTAA has been extensively researched for its potential use in scientific research. One of the main applications of MTAA is in the study of proteases and their role in various biological processes. Proteases are enzymes that play a crucial role in many biological processes, including digestion, blood clotting, and immune response. MTAA has been shown to be effective in inhibiting the activity of various proteases, making it a valuable tool for studying their function.
Eigenschaften
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3S/c1-11-6-8-15(9-7-11)26(24,25)22-12(2)16(23)21-14-5-3-4-13(10-14)17(18,19)20/h3-10,12,22H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLTXCQTIMSIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]alaninamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-benzyl-2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B4941791.png)


![3-(2-isoxazolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide](/img/structure/B4941802.png)
![N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4941809.png)
![2-{[5-oxo-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-phenylacrylate](/img/structure/B4941812.png)

![N-(4-fluorobenzyl)-3-[1-(5-isoquinolinylmethyl)-4-piperidinyl]propanamide](/img/structure/B4941821.png)

![3-{[(4-hydroxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4941846.png)


![4-{[(4-ethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B4941870.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromophenoxy)acetyl]piperazine oxalate](/img/structure/B4941878.png)